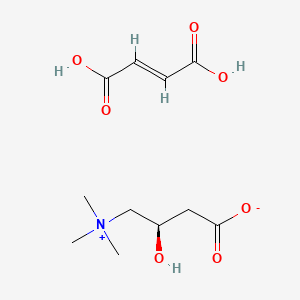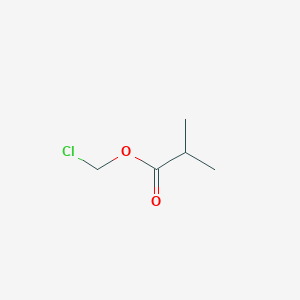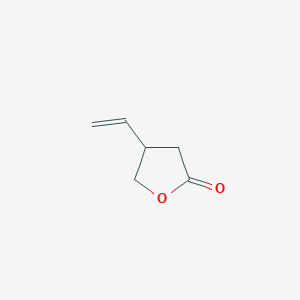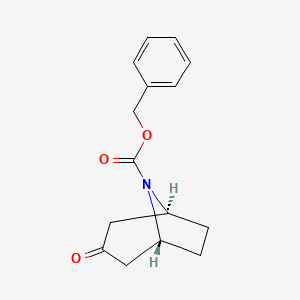
Ethyl-Isochinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl Isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Ethyl Isoquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
Target of Action
Ethyl Isoquinoline-3-carboxylate is a derivative of the quinoline motif, which has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . .
Mode of Action
Quinoline motifs, to which ethyl isoquinoline-3-carboxylate belongs, are known to interact with their targets leading to various biochemical changes .
Biochemical Pathways
Quinoline motifs are known to influence a variety of biochemical pathways .
Result of Action
Quinoline motifs have been reported to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
Ethyl Isoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Ethyl Isoquinoline-3-carboxylate to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
Ethyl Isoquinoline-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that Ethyl Isoquinoline-3-carboxylate can induce apoptosis in certain cancer cell lines by activating the p38/MAPK signaling pathway . This compound also affects the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of Ethyl Isoquinoline-3-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, Ethyl Isoquinoline-3-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Isoquinoline-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl Isoquinoline-3-carboxylate can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl Isoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity. At high doses, Ethyl Isoquinoline-3-carboxylate can cause toxic or adverse effects, including liver damage and oxidative stress . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
Ethyl Isoquinoline-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. Additionally, Ethyl Isoquinoline-3-carboxylate can influence the biosynthesis of other compounds, such as alkaloids, by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, Ethyl Isoquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl Isoquinoline-3-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl Isoquinoline-3-carboxylate has been shown to localize to the mitochondrial outer membrane, where it can interact with mitochondrial proteins and influence cellular respiration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl Isoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring .
Industrial Production Methods
In industrial settings, the synthesis of Ethyl Isoquinoline-3-carboxylate often employs catalytic processes to enhance efficiency and yield. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization reactions, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl Isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another heterocyclic aromatic compound with similar biological activities.
Indole: Shares structural similarities and is also used in pharmaceuticals.
Pyridine: A simpler heterocyclic compound with a wide range of applications.
Uniqueness
Ethyl Isoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
ethyl isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCYCNNAIADLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465764 | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-79-2 | |
| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















